Dichloromaleic anhydride

Descripción

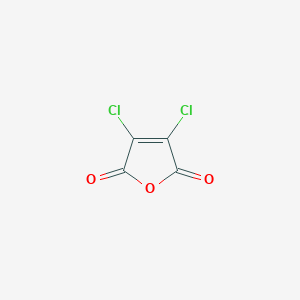

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGULWIQIYWWFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061526 | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dichloromaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-17-4 | |

| Record name | Dichloromaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CE3A79HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of Dichloromaleic Anhydride

Nucleophilic Reactions of Dichloromaleic Anhydride (B1165640)

Dichloromaleic anhydride is a versatile reagent in organic synthesis, primarily owing to the electrophilic nature of its carbonyl carbons, which are susceptible to attack by various nucleophiles. The presence of two chlorine atoms on the carbon-carbon double bond further influences its reactivity.

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted dichloromaleimides. This reaction proceeds via a two-step mechanism involving the initial formation of an amic acid intermediate, followed by cyclization to the corresponding imide. chemguide.co.uklibretexts.orglibretexts.org These resulting imides have been investigated for various applications, including as non-metallic oxidation catalysts. taylorfrancis.com

A prominent example of dichloromaleimide synthesis is the reaction of this compound with aniline (B41778) to produce 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. researchgate.net Research has demonstrated that this synthesis can be efficiently carried out using microwave-assisted heating, which significantly reduces the reaction time compared to conventional methods. researchgate.net For instance, using acetic acid as a catalyst and ethanol as a solvent under dielectric heating, the reaction can achieve yields up to 70.21% in as little as 15 to 20 minutes. researchgate.net This is a substantial improvement over traditional heating and reflux methods, which require 2 hours to achieve a similar yield. researchgate.net

| Method | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Microwave-Assisted (Dielectric Heating) | Acetic Acid | Ethanol | 15-20 minutes | up to 70.21% |

| Conventional Heating (Reflux) | Not specified | Not specified | 2 hours | ~70% |

The reaction of this compound with various primary amines leads to the formation of a wide range of N-substituted dichloromaleimides. taylorfrancis.com This general synthetic route allows for the introduction of different functional groups on the nitrogen atom of the imide ring, thereby tuning the chemical and physical properties of the final product. The synthesis involves the interaction of the amine with the anhydride, resulting in the formation of the imide structure. taylorfrancis.com These N-substituted imides are a subject of research for their potential applications, for example, as catalysts in oxidation reactions. taylorfrancis.com

This compound can react with binucleophilic reagents, such as o-aminophenol and o-phenylenediamine, to form more complex heterocyclic structures. In these reactions, both nucleophilic groups of the binucleophile can react with the anhydride. For example, o-phenylenediamine, which contains two amino groups, can react with anhydrides to form compounds containing a benzimidazole moiety. researcher.life The reaction typically proceeds through the initial formation of an amic acid, followed by intramolecular cyclization. The specific products formed can depend on the reaction conditions. For instance, the condensation reaction between o-phenylenediamine and maleic anhydride is a key step in the synthesis of 1,2,3,4-tetrahydroquinoxalin-2-ones. researchgate.net Similarly, o-aminophenol, possessing both an amino and a hydroxyl group, can undergo reactions with anhydrides, leading to the formation of various heterocyclic systems. researchgate.net

The reaction between an amine and this compound initially proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a dicarboxy-intermediate known as an amic acid (specifically, a dichloromaleamic acid). rsc.org This initial step is generally rapid. rsc.org

The amic acid intermediate can then be isolated or undergo subsequent cyclization to form the thermodynamically more stable imide. This cyclization is a dehydration reaction that can be promoted by heating or by using chemical dehydrating agents. imist.maimist.ma The rate of both the initial amic acid formation and the subsequent cyclization can be influenced by the structure of the reacting amine and the anhydride. rsc.org Efficient methods for the synthesis of cyclic imides involve treating the precursor amic acids with reagents like thionyl chloride in refluxing dry ethanol, which can lead to high yields of the desired imide. imist.maimist.ma

This compound readily undergoes hydrolysis in the presence of water. In this reaction, a water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the cleavage of the anhydride ring to form the corresponding dicarboxylic acid, dichloromaleic acid. This is a characteristic reaction of cyclic acid anhydrides. libretexts.org

Reactions with Amines to Form Cyclic Imides (e.g., Dichloromaleimides)

Cycloaddition Reactions Involving this compound

This compound is a versatile reagent in organic synthesis, known for its participation in various cycloaddition reactions. Its electron-deficient nature, a result of the two chlorine atoms and the anhydride functionality, makes it a potent dienophile and a reactive component in photochemical reactions. This section explores its reactivity in Diels-Alder and photochemical cycloadditions.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for forming six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com this compound, with its electron-withdrawing groups, serves as an effective dienophile in these reactions.

The intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile, which react to form a bicyclic or polycyclic structure. organicreactions.orgmasterorganicchemistry.com This strategy is particularly effective for synthesizing complex molecules, as it constructs two rings in a single step with a high degree of stereocontrol. organicreactions.org When the dienophile is part of a tether connected to the diene, the reaction can lead to the formation of fused or bridged ring systems. organicreactions.org The IMDA reaction is advantageous because the proximity of the reacting groups leads to less negative activation entropies and often allows the reaction to proceed under milder conditions than its intermolecular counterpart. organicreactions.org

In the context of lactone synthesis, a substrate can be designed where the dienophile, such as a this compound moiety, is tethered to a diene. The subsequent intramolecular cycloaddition forms a complex structure containing a lactone ring, a class of compounds significant in natural product chemistry. nih.govnih.gov For instance, the cyclization of trienes containing a lactone moiety has been shown to produce tricyclic lactones, demonstrating the utility of the IMDA reaction in synthesizing these structures. nih.gov While specific examples detailing this compound in lactone-directed IMDA reactions are specialized, the principles of using activated dienophiles in such cyclizations are well-established for creating complex lactone frameworks. organic-chemistry.org

In intermolecular Diels-Alder reactions, this compound reacts with various conjugated dienes to form stable addition products. google.com These reactions typically proceed readily, sometimes at room temperature, although heating may be required in some cases to facilitate the cycloaddition. google.com The resulting adducts are substituted cyclohexene derivatives, which can serve as intermediates for further chemical transformations.

Research has documented the reaction of this compound with a range of dienes. The products formed are generally stable, though those derived from this compound can be less thermally stable than those from monochloromaleic anhydride. google.com

| Diene | Reaction Conditions | Product Description |

|---|---|---|

| Cyclopentadiene | Reaction with 90% this compound in dry benzene. | A high yield of a purified crystalline solid adduct with a melting point of 188-189°C. |

| cis-Piperylene | Heated in a glass-lined autoclave at 100-140°C for six hours in dry benzene. | Formation of the corresponding Diels-Alder adduct. |

| Dipentene | Heated at 125-155°C for four hours in a glass-lined autoclave with benzene. | A liquid product obtained after distillation. |

Photochemical Reactions with Aromatic Compounds (e.g., Benzene)

This compound can undergo photochemical cycloaddition reactions with aromatic compounds like benzene. acs.org These reactions are distinct from the thermal Diels-Alder reactions and are initiated by ultraviolet radiation, often requiring a photosensitizer. pageplace.de The photochemistry of aromatic compounds can lead to various isomers and adducts through different cycloaddition pathways. researchgate.netgcwk.ac.in

The photochemical reaction of this compound with benzene, particularly when photosensitized, yields specific cycloaddition products. Unlike the reaction with maleic anhydride which forms a 2:1 adduct with benzene, the photosensitized reaction of this compound produces a 1:1 adduct. acs.orgpageplace.de This primary product is a result of a [2+2] cycloaddition between the anhydride and the benzene ring.

The structure of this 1:1 adduct has been identified as a tetracyclic compound. The formation of this adduct is a key difference in the photochemical behavior of this compound compared to its non-chlorinated analog. acs.org

| Reactant | Reaction Type | Major Product | Product Structure Type |

|---|---|---|---|

| This compound | Photosensitized photochemical reaction with benzene | 1:1 Adduct | Tetracyclic compound |

Photosensitized reactions involve a sensitizer molecule that absorbs light and transfers the energy to a reactant, which then undergoes a chemical reaction. photobiology.info In the case of this compound and benzene, a sensitizer like benzophenone is used. acs.orgpageplace.de

The mechanism proceeds through the following steps:

Excitation of the Sensitizer : The sensitizer (e.g., benzophenone) absorbs UV light and is promoted to an excited singlet state, which then converts to a more stable, longer-lived excited triplet state. photobiology.info

Energy Transfer : The excited triplet sensitizer transfers its energy to a this compound molecule, promoting it to its triplet state. acs.org

Reaction with Benzene : The triplet-state this compound then reacts with a ground-state benzene molecule. acs.org This step is believed to proceed via the formation of an ortho adduct intermediate. pageplace.de

Product Formation : The intermediate undergoes further intramolecular cyclization to form the final stable 1:1 tetracyclic adduct. acs.org

This triplet-state mechanism provides a definitive pathway for the photosensitized addition and explains the formation of the specific 1:1 adduct observed. acs.orgpageplace.de

Polymerization and Copolymerization of this compound

This compound serves as a precursor in various polymerization reactions, leveraging the reactivity of its anhydride group and the carbon-carbon double bond. Its derivatives are particularly noted for creating polymers with high thermal stability.

Use as a Monomer in Polymer Studies

Specific research detailing the direct use of this compound as a primary monomer in broad polymer studies is not extensively available in the reviewed literature. Polymerization studies have more commonly focused on its derivatives, such as N-substituted maleimides, to synthesize copolymers with specific properties.

Polycondensation Reactions

Polycondensation is a key method for incorporating this compound functionalities into polymer chains. This typically involves the reaction of the anhydride with co-monomers like diamines to form intermediate structures that are subsequently polymerized.

Based on the available research, there is no specific information regarding the use of metal triflates as catalysts for the polycondensation reactions of this compound.

The synthesis of the homopolymer, polythis compound, through the self-condensation of this compound monomers is not described in the available scientific literature. Research on polyanhydrides typically focuses on polymers derived from aliphatic or aromatic dicarboxylic acids.

A significant application of this compound in polymer synthesis is in the formation of poly(bisdichloromaleimides). This process involves a two-step reaction. First, 2,3-dichloromaleic anhydride is reacted with various aromatic diamines to synthesize six distinct bisdichloromaleimide monomers. These monomers are then polymerized through a nucleophilic displacement of the chlorine atoms.

The synthesis of the bisdichloromaleimide monomers is achieved by reacting 2,3-dichloromaleic anhydride with the following aromatic diamines:

1,5-Diaminonaphthalene

Bis(m-aminophenyl)methylphosphine oxide

2,5-Bis(p-aminophenyl)-1,3,4-oxadiazole

3,3-Bis(p-aminophenyl)phthalide

9,9-Bis(p-aminophenyl)fluorene

10,10-Bis(p-aminophenyl)anthrone

These resulting bisdichloromaleimide compounds are subsequently polymerized using a nucleophilic aromatic diamine, such as 9,9-bis(p-aminophenyl)fluorene, which displaces the chlorine atoms to form the polymer backbone. The resulting polymers are characterized by their high thermal stability. Dynamic thermogravimetric analysis shows that these polymers exhibit anaerobic char yields ranging from 55-60% at 800°C. In the presence of air, a complete weight loss is observed between 600-650°C. The structure and thermal characteristics of these polymers are investigated using IR spectroscopy and reduced viscosity measurements.

Table 1: Aromatic Diamines Used in the Synthesis of Bisdichloromaleimides

| Diamine Compound Name | Structure |

|---|---|

| 1,5-Diaminonaphthalene | Aromatic diamine |

| Bis(m-aminophenyl)methylphosphine oxide | Phosphine oxide-containing diamine |

| 2,5-Bis(p-aminophenyl)-1,3,4-oxadiazole | Oxadiazole-containing diamine |

| 3,3-Bis(p-aminophenyl)phthalide | Phthalide-containing diamine |

| 9,9-Bis(p-aminophenyl)fluorene | Fluorene-containing diamine |

Grafting onto Polymer Backbones (e.g., Polyaniline)

There is no specific information available in the reviewed literature concerning the grafting of this compound onto polymer backbones such as polyaniline. Studies on polymer grafting for compatibilization or functionalization purposes have predominantly utilized maleic anhydride.

Derivatives and Their Synthetic Pathways

The electrophilic nature of the carbonyl carbons and the reactivity of the carbon-carbon double bond in this compound allow for its derivatization into various heterocyclic and acyclic compounds.

Dichloromaleic acid diamide derivatives can be synthesized from this compound through a two-step process. First, the anhydride is converted to its corresponding acid dichloride, dichloromaleic acid dichloride. This is typically achieved by reacting this compound with a chlorinating agent such as phosphorus pentachloride, phosgene, or thionyl chloride cdnsciencepub.com.

The resulting dichloromaleic acid dichloride is then reacted with a primary or secondary amine to yield the desired diamide. The reaction is an acylation where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbons of the acid chloride and displacing the chloride ions. The reaction is generally carried out in the presence of a base, such as triethylamine or an excess of the amine reactant, to neutralize the hydrochloric acid formed as a byproduct cdnsciencepub.com.

For instance, the reaction of dichloromaleic acid dichloride with furfurylamine in the presence of triethylamine yields dichloromaleic acid-bis-furfurylamide with a high yield cdnsciencepub.com. Similarly, reacting dichloromaleic acid dichloride with 2-chloroethylamine hydrochloride in an aqueous solution of sodium hydroxide produces dichloromaleic acid-bis-(2-chloroethyl)-amide cdnsciencepub.comresearchgate.net.

Table 1: Synthesis of Dichloromaleic Acid Diamide Derivatives

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Dichloromaleic acid dichloride | Furfurylamine | Dichloromaleic acid-bis-furfurylamide | 85 | 149 cdnsciencepub.com |

| Dichloromaleic acid dichloride | 2-Chloroethylamine hydrochloride | Dichloromaleic acid-bis-(2-chloroethyl)-amide | 64 | 107-110 cdnsciencepub.comresearchgate.net |

Halogenated derivatives of dichloromaleic acid, particularly the acid halides, are important intermediates in the synthesis of other derivatives, such as the diamides mentioned above. This compound can be converted into dichloromaleic acid dichloride using various halogenating agents cdnsciencepub.com.

While the focus is often on the dichloride, other halogenated derivatives can also be prepared. For example, dibromomaleic anhydride can be synthesized by heating maleic anhydride with bromine in a sealed tube, a reaction catalyzed by aluminum chloride. This suggests a potential pathway to other dihalomaleic anhydrides.

Table 2: Synthesis of Halogenated Maleic Anhydride Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Maleic anhydride | Bromine, Aluminum chloride | 3,4-Dibromomaleic anhydride | 87 | 120°C, 16 hours in a sealed tube |

This compound is an effective reagent in Friedel-Crafts acylation reactions to produce naphthoquinone derivatives, specifically dihalonaphthazarins. The condensation of hydroquinone ethers with an excess of this compound in a molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) gives high yields of these derivatives chemicalbook.com.

A notable example is the reaction of p-dimethoxybenzene with this compound. This condensation, when carried out at elevated temperatures in an AlCl₃/NaCl melt, results in the formation of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (2,3-dichloronaphthazarin) in a spectacular yield of 97% chemicalbook.com. The use of an excess of this compound is crucial for achieving such high yields chemicalbook.com. Similarly, the reaction with 2,5-dimethoxytoluene produces 2,3-dichloro-6-methyl-5,8-dihydroxy-1,4-naphthoquinone in a good yield.

These dihalonaphthazarins are valuable intermediates as the halogen atoms can be readily removed, providing a convenient route to halogen-free naphthazarins chemicalbook.com.

Table 3: Synthesis of Naphthoquinone Derivatives via Friedel-Crafts Condensation

| Aromatic Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| p-Dimethoxybenzene | This compound | 2,3-Dichloronaphthazarin | 97 chemicalbook.com |

| 2,5-Dimethoxytoluene | This compound | 2,3-Dichloro-6-methylnaphthazarin | 75 chemicalbook.com |

| p-Dimethoxybenzene | Dibromomaleic anhydride | 2,3-Dibromonaphthazarin | 77 |

This compound can serve as a precursor for the synthesis of pyridazine derivatives. The general synthetic route involves the reaction of a maleic anhydride derivative with hydrazine hydrate. This reaction leads to the formation of a pyridazine ring system. For instance, α-hydrazino-N-Carbazole acetamide has been reacted with 2,3-dichloromaleic anhydride in the presence of glacial acetic acid to synthesize a novel pyridazine derivative chemicalbook.com. The reaction of maleic anhydride with hydrazine hydrate is a well-established method for producing 6-hydroxypyridazin-3(2H)-ones derpharmachemica.com. It is anticipated that this compound would react similarly to yield the corresponding dichlorinated pyridazinone.

The synthesis of triazine derivatives from this compound is not a commonly documented pathway. The prevalent methods for synthesizing 1,3,5-triazine derivatives typically involve the nucleophilic substitution of cyanuric chloride derpharmachemica.commdpi.com. While dicarboxylic acid anhydrides can be activated by triazine coupling reagents, their direct conversion into a triazine ring is not a standard transformation. Searches of chemical literature did not yield specific examples or established methods for the synthesis of triazine derivatives starting from this compound.

Table 4: Synthesis of Pyridazine Derivatives

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product Type |

|---|---|---|---|

| α-hydrazino-N-Carbazole acetamide | 2,3-Dichloromaleic anhydride | Glacial Acetic Acid | Pyridazine derivative chemicalbook.com |

| Maleic anhydride | Hydrazine hydrate | Water/Heat | 6-Hydroxypyridazin-3(2H)-one derpharmachemica.com |

Spectroscopic and Computational Characterization of Dichloromaleic Anhydride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in determining the structure and purity of dichloromaleic anhydride (B1165640). NMR spectroscopy provides information about the carbon framework, while IR spectroscopy identifies the functional groups and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for investigating the atomic arrangement within a molecule. For dichloromaleic anhydride, both ¹H NMR and ¹³C NMR spectroscopy are employed to characterize its structure and that of its derivatives.

This compound (C₄Cl₂O₃) itself does not possess any hydrogen atoms. Consequently, a ¹H NMR spectrum of the pure compound will not exhibit any signals. However, the ¹H NMR chemical shifts of its derivatives, where hydrogen-containing moieties are introduced, provide valuable structural information. For instance, in derivatives of maleic anhydride, the chemical shifts of protons attached to or near the ring are influenced by the electronic effects of the substituents.

While specific ¹H NMR data for a wide range of this compound derivatives is not extensively documented in readily available literature, general principles can be applied. The introduction of substituents to the this compound ring would lead to derivatives with specific proton signals. The chemical shifts of these protons would be dependent on their proximity to the electron-withdrawing chlorine atoms and the anhydride functionality.

Table 1: Hypothetical ¹H NMR Chemical Shifts for a Methyl-Dichloromaleic Anhydride Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~ 2.0 - 2.5 | Singlet |

Note: This table is illustrative and based on general principles of NMR spectroscopy.

¹³C NMR spectroscopy is a crucial technique for characterizing the carbon skeleton of this compound. The spectrum provides distinct signals for the carbonyl carbons and the olefinic carbons of the ring. Due to the symmetry of the this compound molecule, two distinct signals are expected in its ¹³C NMR spectrum.

The electron-withdrawing effect of the chlorine atoms and the oxygen atoms of the anhydride group significantly influences the chemical shifts of the carbon atoms. The carbonyl carbons (C=O) are expected to resonate at a lower field (higher ppm value) compared to the olefinic carbons (C=C).

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 161.8 |

| C=C | 131.2 |

Data sourced from publicly available spectral databases.

This data clearly distinguishes the two carbon environments within the this compound molecule. The downfield shift of the carbonyl carbon is characteristic of its attachment to two electronegative oxygen atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the anhydride group and the carbon-carbon double bond.

Fourier Transform Infrared (FTIR) spectroscopy provides a high-resolution spectrum that is a molecular fingerprint of the compound. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups and the carbon-carbon double bond (C=C).

A key feature of cyclic anhydrides in IR spectroscopy is the presence of two distinct carbonyl stretching bands. These arise from the symmetric and asymmetric stretching vibrations of the two C=O bonds. The positions of these bands are sensitive to the electronic environment of the molecule. The presence of electron-withdrawing chlorine atoms in this compound is expected to shift these bands to higher wavenumbers compared to maleic anhydride.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Asymmetric Stretch | ~ 1850 - 1800 |

| C=O | Symmetric Stretch | ~ 1780 - 1730 |

| C=C | Stretch | ~ 1650 - 1600 |

| C-O | Stretch | ~ 1300 - 1200 |

Note: The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. ATR-IR spectroscopy is a convenient method for obtaining the infrared spectrum of this compound. The resulting spectrum is generally comparable to that obtained by traditional transmission FTIR, with minor differences in peak intensities and positions.

The fundamental vibrational frequencies observed in an ATR-IR spectrum of this compound will be the same as those in its FTIR spectrum, corresponding to the characteristic functional groups of the molecule. This technique is particularly useful for rapid and non-destructive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, these absorptions are typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores jetir.org. The π-electron system of the α,β-unsaturated carbonyl group within the this compound ring acts as a chromophore, making the compound suitable for UV-Vis analysis.

This compound, being an electron-deficient molecule due to the presence of two electron-withdrawing chlorine atoms and the anhydride functionality, is an effective π-electron acceptor. It can interact with electron-donating molecules (donors), such as aromatic hydrocarbons or amines, to form electron donor-acceptor (EDA) or charge-transfer (CT) complexes capes.gov.br.

The formation of these complexes introduces new electronic energy levels. The interaction typically results in the appearance of a new, broad, and often intense absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules jetir.org. This new band is referred to as the charge-transfer band and arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor researchgate.net. The color of many CT complexes is a direct result of this new absorption band occurring in the visible region of the electromagnetic spectrum jetir.org.

The position (λmax) and intensity of the CT band are sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. For a given acceptor like this compound, stronger electron donors will typically result in a lower energy (longer wavelength) CT band. Spectrophotometric studies allow for the determination of the stoichiometry of the complex, often found to be 1:1, as well as its association constant (Kc) and molar extinction coefficient (ε) using equations like the Benesi-Hildebrand equation nih.govnih.gov.

Table 1: Representative UV-Vis Spectral Data for Charge-Transfer Complexes This table presents hypothetical data based on the known behavior of similar acceptor molecules like chloranil and maleic anhydride.

| Electron Donor | Solvent | CT Band λmax (nm) | Association Constant (Kc) (L·mol-1) |

|---|---|---|---|

| Hexamethylbenzene | Dichloromethane | 450 | 15.8 |

| Pyrene | Carbon Tetrachloride | 525 | 22.4 |

| Aniline (B41778) | Chloroform | 540 | 35.1 |

| N,N-Dimethylaniline | Dichloromethane | 610 | 50.7 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, standard MS techniques can be used to confirm its molecular weight and elemental composition. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula C4Cl2O3. Fragmentation patterns observed in the mass spectrum can also offer structural information about the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly valuable for the analysis of synthetic polymers nih.govsigmaaldrich.com. This compound can serve as a monomer or comonomer in polymerization reactions, for instance, in the synthesis of polyimides through polycondensation with diamines rsc.orgresearchgate.net. MALDI-TOF MS is an indispensable tool for characterizing the resulting polymers.

The key advantages of MALDI-TOF MS in polymer analysis include:

Molecular Weight Distribution: It can accurately determine the number-average (Mn) and weight-average (Mw) molecular weights for polymers with relatively low dispersity (Đ ≤ 1.3) nih.govsigmaaldrich.com. The ratio of these values gives the dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution sigmaaldrich.com.

End-Group Analysis: The technique provides resolution of individual polymer chains (n-mers), allowing for the precise mass determination of the polymer repeat unit and, crucially, the identification of the end groups nih.govsigmaaldrich.com. This is critical for confirming the success of polymerization and any subsequent functionalization reactions. The mass of an individual n-mer is given by the formula: Mn-mer = n(MRU) + MEG1 + MEG2 + Mion, where MRU is the mass of the repeating unit, MEG represents the end-group masses, and Mion is the mass of the cationizing agent (e.g., Na+ or K+) nih.gov.

Copolymer Composition: For copolymers, MALDI-TOF MS can help elucidate the distribution and incorporation of different monomer units within the polymer chains researchgate.net.

In a typical experiment, the polymer sample is co-crystallized with a matrix compound (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationizing salt, and then irradiated with a laser pulse. This process generates singly charged polymer ions with minimal fragmentation, which are then analyzed by the time-of-flight mass analyzer nih.govresearchgate.net.

Table 2: Hypothetical MALDI-TOF MS Data for a Polyimide Derived from this compound and an Aromatic Diamine

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 4,520 | Number-Average Molecular Weight |

| Mw (g/mol) | 4,650 | Weight-Average Molecular Weight |

| Đ (Mw/Mn) | 1.03 | Dispersity |

| Repeat Unit Mass (Da) | 429.2 | Mass of the this compound-diamine monomer unit |

| End Groups | H / OH | Inferred from residual mass after subtracting repeat units |

| Cationizing Agent | Na+ | Sodium ion used for ionization |

Computational Chemistry and Theoretical Studies

DFT Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules arxiv.orgaps.org. For this compound, DFT calculations can provide deep insights into its geometry, reactivity, and intermolecular interactions uctm.edursc.org. These calculations solve for the electron density of a system to determine its energy and other properties researchgate.net.

Key electronic properties that can be calculated for this compound using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation uctm.edu.

Molecular Orbitals: Calculation of the energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's electron affinity, while the HOMO-LUMO gap relates to its chemical reactivity and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP) Surface: The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.net. For this compound, the MEP would show negative potential around the carbonyl oxygens and positive potential on the carbon atoms of the C=C bond and, significantly, on the chlorine atoms.

Table 3: Representative Electronic Properties of this compound from DFT Calculations This table presents typical data that would be obtained from a DFT study.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transition energy |

| Dipole Moment | 3.1 D | Indicates the overall polarity of the molecule |

Noncovalent Interactions (e.g., Halogen Bonds, π-hole Interactions)

The unique electronic structure of this compound makes it an excellent candidate for participating in specific and directional noncovalent interactions, which can be accurately modeled using DFT mdpi.com.

Halogen Bonds: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species mdpi.com. The electron density on a covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen, opposite to the covalent bond researchgate.netmdpi.com. In this compound, the two chlorine atoms possess significant σ-holes, allowing them to act as halogen bond donors, interacting favorably with electron-rich sites like the lone pair of a nitrogen or oxygen atom in a Lewis base smu.edu. DFT calculations can predict the geometry (typically a near-linear R-Cl···N/O angle) and stabilization energy of these interactions mdpi.comsmu.edunih.gov.

π-hole Interactions: A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, often associated with electron-deficient aromatic or unsaturated systems nih.govmdpi.com. The π-system of this compound is electron-poor due to the strongly withdrawing substituents, creating a positive π-hole above and below the plane of the five-membered ring. This π-hole can engage in attractive interactions with nucleophiles, such as anions or the lone pairs of other molecules nih.govmdpi.com. Theoretical calculations are essential for quantifying the strength and nature of these π-hole interactions, which are predominantly electrostatic nih.gov.

Table 4: Calculated Interaction Parameters for Model Noncovalent Complexes of this compound (DCMA) This table presents hypothetical data from DFT calculations on model systems.

| Complex | Interaction Type | Interaction Energy (kcal·mol-1) | Key Geometric Parameter |

|---|---|---|---|

| DCMA···NH3 | Halogen Bond | -4.8 | C-Cl···N angle ≈ 175° |

| DCMA···Cl- | π-hole Interaction | -12.5 | Cl- to ring centroid distance ≈ 3.2 Å |

| DCMA···H2S | Halogen Bond | -3.1 | C-Cl···S angle ≈ 172° |

Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactive behavior. The MEP surface maps the electrostatic potential, allowing for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

In substituted maleic anhydrides, the distribution of electrostatic potential is a key factor governing intermolecular interactions and crystal packing. iucr.org Computational modeling indicates that functionalization at the C2 and C3 positions, as seen in this compound, significantly influences the polarization of the carbonyl groups. iucr.org This polarization enhances the electrostatic attraction between molecules. iucr.org The MEP surface reveals that the carbonyl oxygen atoms are centers of negative potential, making them nucleophilic, while the carbonyl carbon atoms are regions of positive potential, rendering them electrophilic. This charge distribution facilitates strong, close contacts between the carbonyl carbon of one molecule and the carbonyl oxygen of a neighboring molecule in the solid state. iucr.orgnih.gov

Studies on related tetrahalophthalic anhydrides show that the presence of halogen atoms creates positive electrostatic potential regions, known as σ-holes, which can participate in halogen bonding. nih.gov For this compound, this electrostatic landscape dictates the primary intermolecular interactions, which are strong carbonyl-carbonyl attractions that are competitive with other common supramolecular forces. iucr.org The closest intermolecular contact observed in the crystal structure of this compound is 2.888 Å between a carbonyl oxygen and a carbonyl carbon atom of an adjacent molecule, a distance well below the sum of their van der Waals radii, underscoring the strength of this electrostatic interaction. iucr.orgnih.gov

Table 1: Intermolecular Interaction Distances in this compound

| Interaction Type | Interacting Atoms | Distance (Å) | Reference |

|---|---|---|---|

| Perpendicular | C=O ··· C=O | 2.888 | iucr.orgnih.gov |

| Sheared-Parallel | C=O ··· C=O | 3.011 | iucr.org |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic interactions and bond properties. nih.gov By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions. A bond critical point (BCP) and a corresponding bond path between two atoms confirm an interaction. nih.gov

In a computational study that included this compound, QTAIM analysis was used to characterize non-covalent interactions, such as halogen bonds (C–X···O). nih.gov The properties at the BCP, including the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), reveal the nature of the interaction. For weak non-covalent interactions like those found in the crystal structure of this compound, QTAIM analysis typically shows low values of ρb and positive values of ∇²ρb. nih.gov A positive Laplacian indicates a depletion of electron charge at the BCP, which is characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, and van der Waals interactions). nih.gov

Table 2: Representative QTAIM Parameters for Weak Non-Covalent Interactions

| Parameter | Symbol | Typical Value Range (a.u.) | Significance |

|---|---|---|---|

| Electron Density at BCP | ρb | 0.008 – 0.010 | Indicates interaction strength |

| Laplacian of Electron Density | ∇²ρb | 0.024 – 0.040 | Positive value indicates closed-shell interaction |

| Total Energy Density | Hb | ~0 | Near-zero value is typical for weak interactions |

Independent Gradient Model (IGM)

The Independent Gradient Model (IGM) is a computational tool for visualizing and analyzing both covalent and non-covalent interactions in molecular systems. nih.gov It is based on the electron density and its derivatives and can graphically distinguish between different types of interactions. An improved version, IGM based on Hirshfeld partition (IGMH), provides a more rigorous physical background by using atomic densities from the actual molecular electron density. nih.gov

IGM analysis generates 3D isosurfaces that highlight regions of intermolecular and intramolecular interactions. The sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)) multiplied by the electron density (ρ) is mapped onto these surfaces to differentiate between attractive (stabilizing) and repulsive (destabilizing) interactions. nih.gov In computational studies of halogenated anhydrides, IGMH analysis has been used to confirm the existence and nature of interactions like halogen bonds. For systems like this compound, IGMH can visually represent the weak van der Waals interactions and carbonyl-carbonyl contacts that govern its crystal packing, showing broad surfaces indicative of these non-covalent forces. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and hyperconjugative interactions within a molecule by transforming the calculated wave function into a localized, intuitive Lewis-like structure. nih.gov It quantifies the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with a donor-acceptor interaction measures its strength. nih.gov

In the context of this compound and its derivatives, NBO analysis can elucidate the electronic effects of the chlorine substituents and the nature of intermolecular interactions. rsc.org For halogen bonds (C–Cl···O), NBO analysis quantifies the charge transfer (CT) from the lone pair orbitals of the oxygen atom (donor) to the antibonding orbital of the C–Cl bond (acceptor). The E(2) energy provides a measure of the interaction's strength. nih.gov A study involving derivatives synthesized from this compound used NBO analysis to determine charge distribution, highlighting its utility in understanding the electronic structure of these systems. rsc.org

Electron Density Difference (EDD)

Electron Density Difference (EDD) analysis is a method used to visualize the redistribution of electron density that occurs upon the formation of a chemical bond or an intermolecular complex. nih.gov By subtracting the electron densities of the non-interacting fragments from the total electron density of the complex, an EDD map is generated. These maps show regions of electron density accumulation (typically colored red) and depletion (colored blue). nih.gov

EDD maps are valuable for understanding charge transfer and polarization effects in non-covalent interactions. For this compound, EDD analysis of its dimers would visualize the charge redistribution upon the formation of intermolecular carbonyl-carbonyl or halogen-oxygen contacts. The maps would show an accumulation of electron density in the region between the interacting atoms, confirming the charge transfer from the electron donor to the electron acceptor, which is a key feature of such stabilizing interactions. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing intermolecular interaction energies. Unlike supermolecular approaches that calculate the interaction energy as a small difference between large total energies, SAPT directly computes the interaction energy and decomposes it into physically meaningful components: electrostatics (E_els), exchange (E_exch), induction (E_ind), and dispersion (E_dis). nih.gov

Table 3: Representative SAPT Decomposition of Halogen Bond Interaction Energy

| Energy Component | Symbol | Nature of Contribution |

|---|---|---|

| Electrostatics | E_els | Attractive (interaction between permanent multipoles) |

| Exchange | E_exch | Repulsive (Pauli exclusion principle) |

| Induction | E_ind | Attractive (polarization of one molecule by another) |

| Dispersion | E_dis | Attractive (correlated electron fluctuations) |

Computational Studies on Photochemical and Thermal Decomposition

Experimental and theoretical studies have investigated the decomposition pathways of this compound under both photochemical and thermal conditions. cdnsciencepub.comresearchgate.net These studies, often conducted in cryogenic matrices and analyzed by FT-IR spectroscopy, provide insight into the reaction mechanisms and the identities of transient intermediates and final products. researchgate.net

Computational analysis indicates that the decomposition process, for both thermal and photochemical routes, proceeds through a key ketenylcarbene intermediate. researchgate.net Although this intermediate is typically not observed experimentally due to its high reactivity, its formation is a critical step in the proposed mechanism. The subsequent reactions of the ketenylcarbene lead to different products depending on the conditions. The major products identified from the decomposition of this compound are dichlorocyclopropenone and dichloroacetylene. researchgate.net Additionally, small amounts of dichloropropadienone have been observed. researchgate.net These findings highlight how computational chemistry can elucidate complex reaction pathways and identify short-lived, crucial intermediates that are difficult to detect through experimental means alone. cdnsciencepub.comresearchgate.net

Mentioned Compounds

Computational Studies on Enzyme Modification and Stability

Computational methods such as molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and other in silico analyses are powerful tools for elucidating the mechanisms of enzyme modification and predicting the effects of such modifications on protein structure and stability. These studies can provide valuable insights into:

The specific amino acid residues that are most susceptible to modification by this compound.

The conformational changes that occur in the enzyme's three-dimensional structure upon covalent modification.

The alterations in the enzyme's flexibility and dynamics.

The energetic landscape of the modification reaction and the stability of the resulting enzyme-modifier adduct.

Despite the potential of these computational approaches, their application to this compound-modified enzymes has not been reported in the scientific literature. Consequently, there are no detailed research findings or data tables from computational studies to present in this section. The absence of such studies highlights a potential area for future research to better understand and engineer more robust and efficient biocatalysts.

An exploration of this compound reveals its significant applications and potential in the development of advanced materials and biochemical compounds. This article focuses on its specific roles in materials science and biochemistry, detailing its contributions to flame retardant polymers, conductive materials, and the synthesis of compounds with potential biological activity.

Q & A

Q. What are the common synthetic routes for preparing dichloromaleic anhydride in laboratory settings?

this compound (CAS 1122-17-4) is synthesized via two primary routes:

- Route 1 : Direct chlorination of maleic anhydride. This method involves reacting maleic anhydride with chlorine gas or a chlorinating agent under controlled conditions. The reaction proceeds via electrophilic substitution, yielding 2,3-dichloromaleic anhydride as the major product .

- Route 2 : Reaction of acetylacetic methyl ester with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This pathway leverages the electron-deficient nature of the quinone to facilitate cyclization and anhydride formation .

Both routes require purification via recrystallization or chromatography to isolate the product.

Q. What are the key physical and chemical properties of this compound relevant to its handling in experimental workflows?

Key properties include:

- Molecular formula : C₄Cl₂O₃

- Molecular weight : 166.95 g/mol

- Melting point : -120°C (indicative of a liquid state at room temperature)

- Boiling point : 170.5°C

- Density : 1.79 g/cm³

- Stability : Hygroscopic; store in a dry, inert environment at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents on aryl amines influence the synthesis and characterization of N-aryldichloromaleimides derived from this compound?

N-Aryldichloromaleimides are synthesized by reacting this compound with substituted anilines in acetic acid under reflux. Substituents on the aryl group (e.g., electron-donating -OCH₃ or electron-withdrawing -Cl) alter reaction kinetics and product stability:

- 13C NMR analysis : The C-Cl and C=O carbons in the imide ring resonate at 133.1–134.2 ppm and 162.9–163.4 ppm, respectively, unaffected by remote substituents. This confirms the retention of the dichloromaleimide core structure .

- Steric effects : Bulky substituents (e.g., -Ph) may reduce reaction yields due to hindered nucleophilic attack on the anhydride .

Q. What mechanistic insights explain the regioselectivity observed in Diels-Alder reactions involving this compound as a dienophile?

this compound exhibits reduced dienophilic activity compared to monochloro analogs due to resonance stabilization of its electron-deficient carbonyl groups. This stabilization lowers its reactivity in Diels-Alder reactions, as observed in its poor interaction with eleostearic acids. Inductive effects from chlorine atoms further deactivate the anhydride, necessitating harsher reaction conditions for cycloaddition .

Q. What experimental strategies are employed to optimize microwave-assisted synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from this compound?

Microwave synthesis enhances reaction efficiency:

- Conditions : 20–80 minutes at elevated temperatures (exact values not disclosed) in a sealed reactor.

- Monitoring : Reaction progress tracked via TLC; purification by preparative TLC yields 3–5 mg of product per 5 mg scale.

- Mechanism : Nucleophilic attack by aniline on the carbonyl carbon, followed by dehydration to form the pyrrole-dione ring .

Q. How can conflicting spectral data (e.g., NMR or mass spectrometry) be resolved when characterizing this compound derivatives?

- 13C NMR : The C-Cl signal (133–134 ppm) is distinguishable from aromatic carbons due to low intensity from quadrupole broadening. Comparison with this compound’s own peaks (C-Cl: 135.9 ppm; C=O: 159.7 ppm) confirms structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, resolving ambiguities between isomeric maleimides and iso-maleimides .

Q. What safety considerations are critical when handling this compound in the presence of nitrogen-containing compounds like urea?

this compound reacts explosively with urea under certain conditions. Avoid mixing with nitrogen-rich compounds and monitor for hazardous decomposition products (e.g., sodium oxide). Conduct reactions in a fume hood with blast shields .

Q. What role does this compound play in the synthesis of bipyridilium-based ligands for electronic applications?

It serves as a precursor for N-arylmaleimides, which are further functionalized with bipyridyl groups to create ligands for transition-metal complexes. These ligands exhibit solvatochromic properties, with intense MLCT (metal-to-ligand charge transfer) bands observed in UV-Vis spectra (e.g., λmax = 450–550 nm in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.